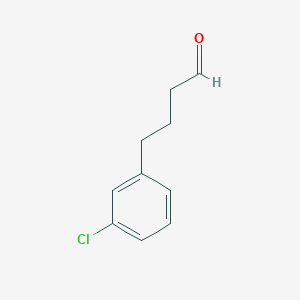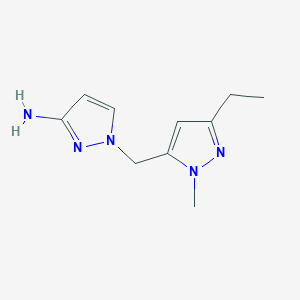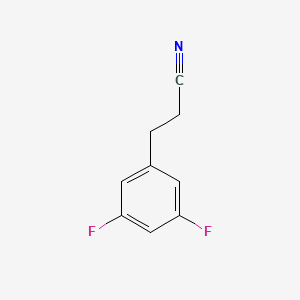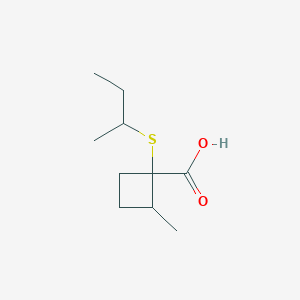
8-Nitrothiochroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of 8-nitrothiochroman-4-one. One common approach involves the cyclization of a suitable precursor, typically a substituted benzaldehyde or benzoyl chloride, with a thiol compound under specific reaction conditions. The nitro group is then introduced via nitration.
Industrial Production:: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory using established protocols.
Chemical Reactions Analysis
Reactivity:: 8-Nitrothiochroman-4-one undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify the thiochromanone ring system.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substituents on the aromatic ring can be replaced by other functional groups.
Thiol Reagents: Used for the initial cyclization step.
Nitric Acid (HNO3): For nitration.
Reducing Agents: To achieve reduction.
Major Products:: The major products depend on the specific reaction conditions and substituents. Reduction may yield 8-aminothiochroman-4-one, while oxidation could lead to sulfoxides or sulfones.
Scientific Research Applications
8-Nitrothiochroman-4-one finds applications in:
Medicinal Chemistry: Researchers explore its potential as an antileishmanial agent.
Biological Studies: Investigated for its effects on cellular processes.
Chemical Biology: Used as a probe in various assays.
Mechanism of Action
The exact mechanism by which 8-nitrothiochroman-4-one exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While 8-nitrothiochroman-4-one is unique in its structure, it shares similarities with other thiochromones and chromones. Further studies can elucidate its distinct features.
Properties
Molecular Formula |
C9H7NO3S |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
8-nitro-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H7NO3S/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3H,4-5H2 |
InChI Key |
KJARBDORNNMWKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1=O)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)



![[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)
![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)


